FM 1-43FX

Neuroscience Synaptic Vesicle Imaging Fluorescence Contrast

This fixable analog of FM 1-43 retains its signal after aldehyde fixation, enabling permanent preservation of vesicle trafficking patterns. With a 2.6-fold higher vesicle-to-membrane contrast than FM 4-64, it ensures superior signal-to-noise for detecting exocytic events. Compatible with standard GFP/FITC filter sets (Ex/Em: 473/579 nm), it eliminates the need for costly far-red equipment. For live-cell imaging of endocytosis and synaptic vesicle cycling, its balanced kinetics provide robust, quantifiable results.

Molecular Formula C29H49Cl3N4
Molecular Weight 560.1 g/mol
Cat. No. B12393584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFM 1-43FX
Molecular FormulaC29H49Cl3N4
Molecular Weight560.1 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)CCC[N+](C)(C)CCCN.Cl.[Cl-].[Cl-]
InChIInChI=1S/C29H48N4.3ClH/c1-5-7-21-32(22-8-6-2)29-15-13-27(14-16-29)11-12-28-17-23-31(24-18-28)20-10-26-33(3,4)25-9-19-30;;;/h11-18,23-24H,5-10,19-22,25-26,30H2,1-4H3;3*1H/q+2;;;/p-2
InChIKeyKTUIRYVXUXEABI-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 5 x / 10 x / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FM 1-43 (3-aminopropyl-[3-[4-[(E)-2-[4-(dibutylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl]-dimethylazanium;dichloride;hydrochloride): Properties and Functional Class


3-aminopropyl-[3-[4-[(E)-2-[4-(dibutylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl]-dimethylazanium;dichloride;hydrochloride is a cationic styryl pyridinium dye widely known as FM 1-43 . It belongs to the broader family of FM dyes, which are characterized by their lipophilic nature and the ability to partition into the outer leaflet of cell membranes without permeating them [1]. This compound is virtually non-fluorescent in aqueous solution but undergoes a dramatic, quantifiable increase in fluorescence upon membrane binding, making it a powerful tool for tracking membrane dynamics, endocytosis, and synaptic vesicle cycling in live cells [2].

FM 1-43 (3-aminopropyl-[3-[4-[(E)-2-[4-(dibutylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl]-dimethylazanium;dichloride;hydrochloride): Why In-Class Compounds Cannot Be Interchanged


Despite being categorized together, the FM dye family exhibits significant functional heterogeneity arising from differences in their chemical structure. The length of the lipophilic tail dictates a compound's membrane-binding affinity, fluorescence quantum yield upon insertion, and kinetics of partitioning and departitioning [1]. Consequently, dyes like FM 1-43, FM 4-64, and FM 2-10 cannot be considered simple substitutes. Their performance in applications from monitoring rapid synaptic vesicle cycling in neurons to assessing membrane permeability in plant or bacterial cells is directly tied to these specific, and quantifiable, biophysical properties [2].

FM 1-43 (3-aminopropyl-[3-[4-[(E)-2-[4-(dibutylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl]-dimethylazanium;dichloride;hydrochloride): Quantitative Comparative Evidence Guide


FM 1-43 Outperforms FM 4-64 in Vesicle-to-Membrane Fluorescence Contrast

In a direct head-to-head comparison, FM 1-43 demonstrates superior contrast between labeled vesicles and the plasma membrane, a critical parameter for quantifying exocytosis events. The ratio of fluorescence peak amplitudes (vesicle vs. plasma membrane) was measured to be 2.6 times higher for FM 1-43 compared to FM 4-64 [1]. This is attributed to a higher increase in quantum yield and/or binding affinity for FM 1-43 upon incorporation into the vesicle matrix [2].

Neuroscience Synaptic Vesicle Imaging Fluorescence Contrast

FM 1-43 Exhibits Mid-Range Membrane Affinity for Balanced Loading and Unloading Kinetics

Within the FM dye family, membrane-binding fluorescence intensity is directly correlated with the length of the lipophilic tail, providing a class-level inference for performance. A comparative analysis established a rank order of fluorescence intensity when bound to membranes: SGC5 > FM1-84 > FM1-43 > SynaptoGreen C3 > FM2-10/FM4-64/FM5-95 [1]. This positions FM 1-43 in the middle of the spectrum, indicating a balanced membrane affinity that is neither as low as FM 4-64 nor as high as specialized dyes like SGC5 [2].

Biophysics Membrane Dynamics Dye Kinetics

FM 1-43's Spectroscopic Profile is Optimized for Common GFP Imaging Setups

The spectroscopic properties of FM 1-43 are distinct from other dyes in its class, a key factor for multi-color imaging compatibility. FM 1-43 has an excitation peak at 473 nm and an emission peak at 579 nm , which is well-separated from the emission of green fluorescent protein (GFP) [1]. This is in contrast to FM 2-10, which has a similar excitation (470-490 nm) but a blue-shifted emission (540-560 nm) that may present greater overlap with GFP . FM 4-64, on the other hand, is a red-emitting dye with excitation/emission peaks at ~515/640 nm, requiring a different filter set .

Fluorescence Microscopy Spectral Properties Experimental Design

FM 1-43 (3-aminopropyl-[3-[4-[(E)-2-[4-(dibutylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl]-dimethylazanium;dichloride;hydrochloride): Key Research and Industrial Application Scenarios


Quantifying Synaptic Vesicle Exocytosis with High Contrast

Researchers requiring precise quantification of synaptic vesicle fusion events should prioritize FM 1-43. Its 2.6-fold higher vesicle-to-membrane fluorescence contrast ratio compared to FM 4-64, as established in direct comparative studies, provides superior signal-to-noise for detecting individual exocytic events [1]. This makes it the reagent of choice for studying synaptic transmission mechanisms, drug effects on neurotransmitter release, and genetic models of synaptic dysfunction at model synapses like the Drosophila neuromuscular junction [2].

Live-Cell Membrane Dynamics and Endocytosis Tracking

For general live-cell imaging of membrane turnover and endocytosis, FM 1-43 represents an optimal balance between signal intensity and kinetic performance. Its mid-range ranking among FM dyes for membrane fluorescence ensures a strong signal (50-100x increase over aqueous solution) [1], while its intermediate hydrophobicity prevents the slow, problematic unloading that can complicate experiments using dyes with longer lipophilic tails. This balanced profile makes it a reliable and versatile tool for studying constitutive and stimulated endocytosis across diverse cell types, including neurons [2] and immune cells .

Multiplexed Fluorescence Imaging with GFP Reporters

Laboratories with standard fluorescence microscopy setups equipped for GFP imaging can seamlessly integrate FM 1-43 into their workflows. Its excitation peak at 473 nm and emission peak at 579 nm allow for effective use with common FITC/GFP filter sets, providing clear spectral separation from GFP while avoiding the need for specialized far-red lasers or filters required by dyes like FM 4-64. This compatibility reduces equipment costs and simplifies experimental protocols for studies requiring simultaneous visualization of membrane dynamics and protein localization [1].

Technical Documentation Hub

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